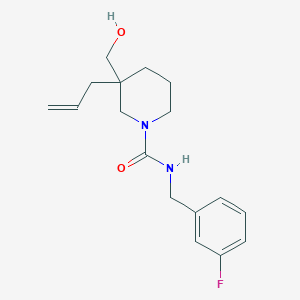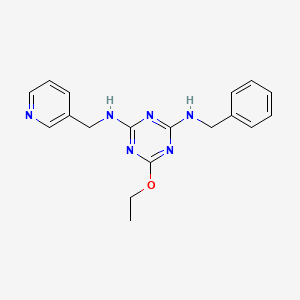![molecular formula C9H8F3NO2S B5506370 methyl {4-[(trifluoromethyl)thio]phenyl}carbamate](/img/structure/B5506370.png)
methyl {4-[(trifluoromethyl)thio]phenyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of methyl {4-[(trifluoromethyl)thio]phenyl}carbamate and its analogues has been achieved through novel, convenient methods under mild conditions, offering excellent yield and low cost. One study highlights a novel method to prepare methyl (4-trifluoromethoxy)phenylcarbamate, a key intermediate for various pesticides, achieving over 95% yield in some cases. This method is applicable to other aniline derivatives, resulting in high yields of desired products with very pure outcomes (Zhang, J., Zhang, L., & Sun, D., 2011).
Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms within a molecule. For compounds similar to methyl {4-[(trifluoromethyl)thio]phenyl}carbamate, studies often focus on determining the tautomeric forms and stabilization through intramolecular hydrogen bonding, as demonstrated by the analysis of ethyl ({[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]amino}carbonothioyl)carbamate (Dolzhenko, A., Tan, G. K., Koh, L. L., Dolzhenko, A., & Chui, W. K., 2010).
Chemical Reactions and Properties
Methyl {4-[(trifluoromethyl)thio]phenyl}carbamate undergoes various chemical reactions, yielding a range of products. For instance, its synthesis from aniline using methyl formate as a green and efficient carbonylating agent showcases an alternative route to the carbamate via formanilide as an intermediate, highlighting the compound's versatility in synthesis processes (Yalfani, M., Lolli, G., Müller, T., Wolf, A., & Mleczko, L., 2015).
Physical Properties Analysis
The physical properties of methyl {4-[(trifluoromethyl)thio]phenyl}carbamate, such as melting point, boiling point, and solubility, are crucial for understanding its behavior in different environments and applications. While specific studies on these properties were not found in the provided papers, they are typically determined through standard laboratory techniques and significantly impact the compound's applicability in various industrial processes.
Chemical Properties Analysis
The chemical properties of methyl {4-[(trifluoromethyl)thio]phenyl}carbamate include its reactivity with other chemical species, stability under different conditions, and its potential to undergo various chemical transformations. The carbomethoxylating reactivity of methyl phenyl carbonate toward aromatic amines, for instance, reveals insights into the reactivity patterns of similar carbamate compounds (Distaso, M., & Quaranta, E., 2004).
Scientific Research Applications
Detection and Sensing Technologies
One significant application of materials related to methyl {4-[(trifluoromethyl)thio]phenyl}carbamate in scientific research is in the field of detection and sensing. For instance, a novel fluorescent poly(2,7-carbazole) with a phenyl side chain related to the target compound has been utilized to detect explosive compounds like TNT and DNT due to its high recycled fluorescence quenching sensitivity. This sensitivity is attributed to the strong electron-donating ability and the weakened interaction between polymer chains caused by the bulky side chain, highlighting the potential of such compounds in the development of sensitive detection materials for hazardous substances (Nie et al., 2011).
Catalysis and Synthesis
The compound and its analogs are also instrumental in catalysis and chemical synthesis. Methyl phenyl carbonate, a compound with a similar structure, has been explored as a carbomethoxylating agent for aromatic amines in the presence of group 3 metal triflate catalysts. This process is notable for its efficiency and selectivity under mild conditions, showcasing the utility of these compounds in facilitating chemical transformations with potential applications in industrial and pharmaceutical synthesis (Distaso & Quaranta, 2004).
Pesticide Synthesis
Additionally, methyl (4-trifluoromethoxy)phenylcarbamate, an analogous compound, has been synthesized as a key intermediate for various pesticides. The synthesis methods developed offer high yields and low costs, contributing to more economical and environmentally friendly pesticide production. This demonstrates the compound's relevance in the agricultural sector, particularly in the manufacturing of pesticides like indoxacarb (Jiafu Zhang et al., 2011).
Chiral Recognition and Separation
In the realm of chromatography and chiral separation, derivatives of cellulose triphenylcarbamate, which share a functional similarity with the target compound, have been investigated. These derivatives exhibit controlled chiral recognition abilities as stationary phases in high-performance liquid chromatography. The study highlights the influence of substituents on optical resolution ability, underscoring the importance of such compounds in the separation of enantiomers (Okamoto et al., 1986).
Mechanism of Action
Safety and Hazards
The safety data sheet for 4-(Trifluoromethyl)thiophenol, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
methyl N-[4-(trifluoromethylsulfanyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2S/c1-15-8(14)13-6-2-4-7(5-3-6)16-9(10,11)12/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPUFOVBEJZADA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(trifluoromethyl)sulfanyl]phenylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5506295.png)
![2-(5-methyl-3-isoxazolyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5506304.png)
![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5506310.png)
methanone](/img/structure/B5506318.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5506326.png)
![N-cyclopentyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5506331.png)


![4-{4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506349.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506363.png)

![3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5506378.png)
